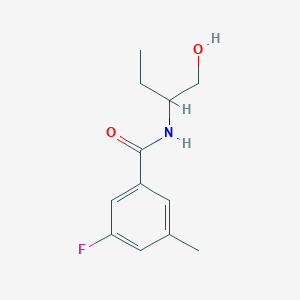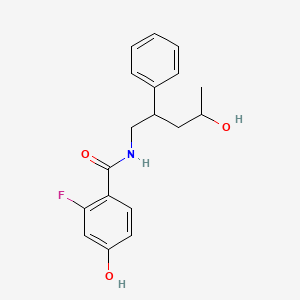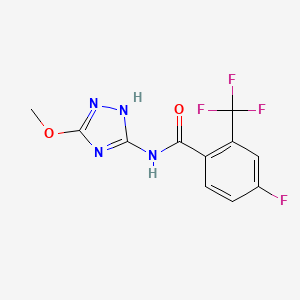![molecular formula C16H19FN2O3 B7642384 (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone, also known as AZD-9272, is a novel small molecule inhibitor that has shown potential for the treatment of various diseases. AZD-9272 belongs to the class of drugs called azetidinones, which are known for their anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone involves the inhibition of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, this compound increases the levels of cAMP, which leads to the activation of protein kinase A (PKA). PKA is involved in the regulation of various cellular processes, including cell growth, differentiation, and inflammation. The inhibition of PDE4 by this compound has been shown to reduce the production of pro-inflammatory cytokines and promote the apoptosis of tumor cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues. In animal models of cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. These effects are mediated through the inhibition of PDE4 and the activation of PKA.
实验室实验的优点和局限性
One of the main advantages of using (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone in lab experiments is its specificity for PDE4. Unlike other PDE inhibitors, this compound selectively inhibits PDE4 and does not affect other PDE isoforms. This specificity allows for the precise modulation of cAMP signaling and reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water and requires the use of organic solvents for administration. This can make it challenging to administer the compound in vivo and may limit its use in certain experiments.
未来方向
There are several future directions for the development and application of (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has been shown to modulate the immune response and reduce inflammation, which could be beneficial in these diseases. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of tumor cells and induce apoptosis, which could be beneficial in the treatment of various types of cancer. Further research is needed to explore the full potential of this compound in these and other diseases.
合成方法
The synthesis of (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone involves several steps, starting from the reaction of 6-fluoroindole with 2-(2-chloroethoxy)ethanol in the presence of a base to form 6-fluoro-1-(2-hydroxyethyl)indole. This intermediate is then reacted with 3-(3-methoxypropoxy)azetidin-1-amine in the presence of a coupling reagent to form the final product, this compound. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized through various methods.
科学研究应用
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone has shown potential for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. This compound has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines. These findings suggest that this compound may have therapeutic potential for the treatment of cancer and inflammatory diseases.
属性
IUPAC Name |
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-21-5-2-6-22-12-9-19(10-12)16(20)14-8-18-15-7-11(17)3-4-13(14)15/h3-4,7-8,12,18H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKOEOCQDWZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CN(C1)C(=O)C2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
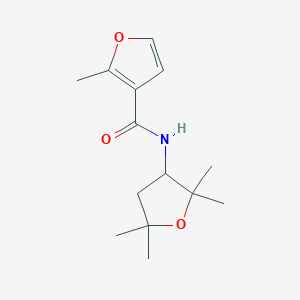
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)
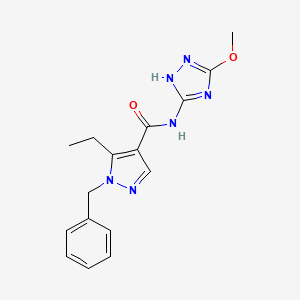
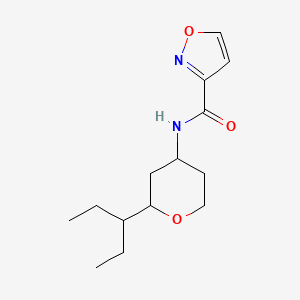
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
